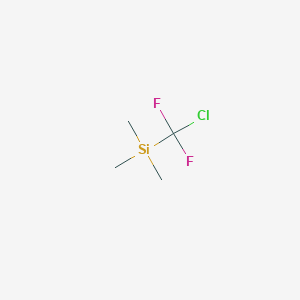

(Chlordifluormethyl)trimethylsilan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Chlorodifluoromethyl)trimethylsilane is a chemical compound with the molecular formula C4H9ClF2Si . It is also known by other names such as Chlordifluormethyltrimethylsilan . This compound is often used for diverse applications in materials science, agrochemistry, and the pharmaceutical industry .

Synthesis Analysis

(Chlorodifluoromethyl)trimethylsilane has been prepared via a relatively environmentally benign method and has been successfully used in the Wittig difluoroolefination . It is also reported that (Bromodifluoromethyl)trimethylsilane is a highly useful reagent for the formation of difluoromethene-containing 3-membered rings and can also difluoromethylate heteroatoms with the assistance of alkaline bases, most effectively KOH .

Molecular Structure Analysis

The molecular structure of (Chlorodifluoromethyl)trimethylsilane is represented by the formula C4H9ClF2Si . The molecular weight of the compound is 158.65 .

Chemical Reactions Analysis

The combination of (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) and triphenylphosphine (PPh3) can be used for the synthesis of gem-difluoroolefins from carbonyl compounds . Comparative experiments demonstrate that TMSCF2Cl is superior to (bromodifluoromethyl)trimethylsilane (TMSCF2Br) and (trifluoromethyl)trimethylsilane in difluoromethylene transfer reactions .

Physical and Chemical Properties Analysis

The physical properties of (Chlorodifluoromethyl)trimethylsilane include a boiling point of 90.0±40.0 °C and a density of 1.039±0.06 g/cm3 . It is a liquid and is colorless .

Wissenschaftliche Forschungsanwendungen

Synthese von Gem-Difluorolefinen

(Chlordifluormethyl)trimethylsilan: wird zur Synthese von Gem-Difluorolefinen aus Carbonylverbindungen durch deoxygenative Gem-Difluoroolefinierung verwendet. Dieser Prozess ist in der organischen Chemie wertvoll zur Herstellung von Verbindungen mit Difluormethylengruppen, die aufgrund ihrer Stabilität und biologischen Aktivität in Pharmazeutika und Agrochemikalien eine wichtige Rolle spielen .

Safety and Hazards

(Chlorodifluoromethyl)trimethylsilane is classified as dangerous according to the safety data sheet . It is harmful if swallowed and may cause respiratory irritation . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

(Chlorodifluoromethyl)trimethylsilane is a partially fluorinated compound . It is primarily used in materials science, agrochemistry, and the pharmaceutical industry . The primary targets of this compound are organic compounds that can undergo fluoroalkylation .

Mode of Action

(Chlorodifluoromethyl)trimethylsilane, also known as Hu reagent, can generate difluorocarbene at higher temperatures catalyzed by chloride ion . It can undergo difluoromethylenation of alkenes, alkynes, TMSCN, benzyl, and alkylzinc halides .

Biochemical Pathways

It is known to be involved in the fluoroalkylation process , which can modify the properties of organic compounds and influence various biochemical pathways.

Pharmacokinetics

It is known that the compound has a predicted boiling point of 900±400 °C and a predicted density of 1039±006 g/cm3 . These properties may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of (Chlorodifluoromethyl)trimethylsilane’s action largely depend on the specific organic compounds it interacts with. By introducing difluoromethylene groups into these compounds, it can significantly alter their chemical properties and biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Chlorodifluoromethyl)trimethylsilane. For instance, the generation of difluorocarbene is temperature-dependent . Furthermore, the compound’s stability and reactivity can be affected by factors such as pH, presence of other chemicals, and storage conditions .

Biochemische Analyse

Biochemical Properties

(Chlorodifluoromethyl)trimethylsilane is known to generate difluorocarbene at higher temperatures catalyzed by chloride ion . It can be used for the synthesis of gem-difluoroolefins from carbonyl compounds

Molecular Mechanism

The molecular mechanism of (Chlorodifluoromethyl)trimethylsilane involves the generation of difluorocarbene, which can react with various substrates

Eigenschaften

IUPAC Name |

[chloro(difluoro)methyl]-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClF2Si/c1-8(2,3)4(5,6)7/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLFKUGPLIRHCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (Chlorodifluoromethyl)trimethylsilane serves as a precursor for both difluoromethyl (CF2H) and difluoromethylene (CF2) units. This dual reactivity makes it highly valuable in synthesizing various organofluorine compounds, including gem-difluoroolefins. [, ]

A: Research suggests that (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) demonstrates superior reactivity compared to TMSCF2Br and TMSCF3 when synthesizing gem-difluoroolefins from carbonyl compounds. [, ]

A: The reaction mirrors a typical Wittig-type gem-difluoroolefination. (Chlorodifluoromethyl)trimethylsilane reacts with PPh3, likely forming a difluoromethylene phosphonium ylide intermediate. This ylide then undergoes olefination with aldehydes or activated ketones, yielding the desired gem-difluoroolefin. [, ]

A: While effective with aldehydes and activated ketones, the reaction of (Chlorodifluoromethyl)trimethylsilane with less reactive ketones might require modified reaction conditions or might not proceed efficiently. []

A: Gem-difluoroolefins are valuable building blocks in organic synthesis. They can be used to prepare various fluorine-containing compounds, which are highly sought after in medicinal chemistry due to their unique properties. They can also act as bioisosteres for enzyme inhibitors. []

A: (Chlorodifluoromethyl)trimethylsilane can be used for the chlorodifluoromethylation of aldehydes in the presence of a catalytic amount of TBAF in polar solvents, producing difluoromethylated alcohols. []

A: Electroreduction of (Chlorodifluoromethyl)trimethylsilane yields different products depending on the solvent system. In THF/HMPA, Me3SiCF2SiMe3, which acts as a difluoromethylene dianion equivalent, is favored. In contrast, THF/TDA-1 favors Me3SiCF2CF2SiMe3, which acts as a perfluorovinyl anion equivalent at room temperature or a tetrafluoroethylene dianion equivalent at low temperatures. This highlights the versatility of (Chlorodifluoromethyl)trimethylsilane in accessing various fluorinated building blocks. []

A: The development and utilization of (Chlorodifluoromethyl)trimethylsilane contribute significantly to the advancement of fluoroalkylation chemistry. This area is crucial for developing new methodologies to incorporate fluorine atoms or fluorinated groups into organic molecules, which has vast applications in pharmaceuticals, agrochemicals, and material sciences. []

A: Several scientific publications and databases provide valuable information. The provided research articles from Semantic Scholar offer detailed insights into the reactions, mechanisms, and applications of (Chlorodifluoromethyl)trimethylsilane. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)

![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)